molecular formula C20H23N3O2 B2427436 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1706026-79-0

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2427436
CAS No.: 1706026-79-0
M. Wt: 337.423
InChI Key: NLZTVMKZNLVUBQ-UHFFFAOYSA-N
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Description

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a cyclohexene ring, a quinoxaline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline is unique due to the combination of the cyclohexene, quinoxaline, and piperidine moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds .

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-19-14-21-17-8-4-5-9-18(17)22-19/h1-2,4-5,8-9,14-16H,3,6-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZTVMKZNLVUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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